2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
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Overview
Description
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. This compound has garnered significant attention in scientific research due to its diverse range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-3-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions . Additionally, its interaction with biological molecules can modulate enzyme activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the pyridine ring, making it less versatile in forming coordination complexes.
2-Aminomethylpyridine: Contains the pyridine ring but lacks the alcohol group, limiting its reactivity in certain chemical reactions.
Uniqueness
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is unique due to its combination of a pyridine ring and an alcohol group, allowing it to participate in a wide range of chemical reactions and form stable coordination complexes .
Properties
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZTDZNOFYWTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359412 |
Source
|
Record name | 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-23-1 |
Source
|
Record name | 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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